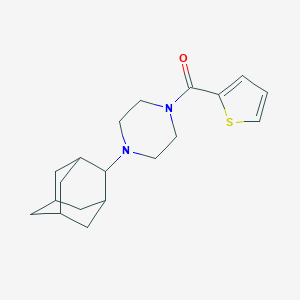
1-(2-Adamantyl)-4-(2-thienylcarbonyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Adamantyl)-4-(2-thienylcarbonyl)piperazine, commonly known as A-366, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and exhibits unique pharmacological properties that make it a promising candidate for the development of new drugs.
作用機序
The mechanism of action of A-366 is not fully understood, but it is believed to involve the inhibition of the proteasome, a cellular complex that plays a crucial role in the degradation of proteins. A-366 has been shown to inhibit the activity of the proteasome in cancer cells, leading to the accumulation of misfolded proteins and ultimately resulting in cell death. A-366 may also inhibit other cellular pathways that are involved in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
A-366 has been shown to exhibit a number of biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the growth and proliferation of cancer cells, as well as to induce the accumulation of misfolded proteins. A-366 may also have anti-inflammatory and immunomodulatory effects, although further research is needed to confirm these findings.
実験室実験の利点と制限
A-366 has several advantages for use in lab experiments, including its relative ease of synthesis and its potent anti-proliferative activity against cancer cells. However, there are also some limitations to its use, including its relatively low solubility in water and its potential toxicity at high concentrations. Further research is needed to determine the optimal conditions for using A-366 in lab experiments.
将来の方向性
There are several future directions for research on A-366, including the development of new anticancer drugs based on its structure and mechanism of action. Further research is also needed to determine the optimal conditions for using A-366 in lab experiments and to investigate its potential therapeutic applications in other diseases, such as neurodegenerative disorders and autoimmune diseases. Additionally, the development of new synthetic methods for A-366 and its derivatives may lead to the discovery of even more potent and selective compounds for use in drug development.
合成法
The synthesis of A-366 involves the reaction of 2-thiophenecarboxylic acid with 1-adamantylamine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with piperazine to obtain the final product, A-366. The synthesis of A-366 is a relatively simple and straightforward process, which makes it an attractive compound for further research.
科学的研究の応用
A-366 has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to exhibit potent anti-proliferative activity against a variety of cancer cell lines, including breast, lung, and colon cancer. A-366 has also been found to induce cell cycle arrest and apoptosis in cancer cells, which makes it a promising candidate for the development of new anticancer drugs.
特性
製品名 |
1-(2-Adamantyl)-4-(2-thienylcarbonyl)piperazine |
|---|---|
分子式 |
C19H26N2OS |
分子量 |
330.5 g/mol |
IUPAC名 |
[4-(2-adamantyl)piperazin-1-yl]-thiophen-2-ylmethanone |
InChI |
InChI=1S/C19H26N2OS/c22-19(17-2-1-7-23-17)21-5-3-20(4-6-21)18-15-9-13-8-14(11-15)12-16(18)10-13/h1-2,7,13-16,18H,3-6,8-12H2 |
InChIキー |
VEKQJSSAEBLXKR-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2C3CC4CC(C3)CC2C4)C(=O)C5=CC=CS5 |
正規SMILES |
C1CN(CCN1C2C3CC4CC(C3)CC2C4)C(=O)C5=CC=CS5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





methanone](/img/structure/B248689.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-fluorophenyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B248692.png)
![N-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-3,4-dimethoxybenzamide](/img/structure/B248694.png)


![1-(2-Methylbenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248711.png)

methanone](/img/structure/B248713.png)



